2-(Trifluoromethyl)benzo[B]thiophene

Lipophilicity LogP Medicinal Chemistry

2-(Trifluoromethyl)benzo[b]thiophene is a privileged scaffold for drug discovery and agrochemical synthesis. The 2-position -CF₃ group imparts distinct electronic and lipophilic properties (LogP 3.92) that enhance membrane permeability and metabolic stability compared to other regioisomers. This isomer is uniquely suited for generating S-(trifluoromethyl)benzo[b]thiophenium salts as electrophilic trifluoromethylating agents. Researchers should avoid generic substitution; always specify CAS 109272-30-2 to ensure the correct 2-substituted regioisomer for reproducible synthetic and biological outcomes.

Molecular Formula C9H5F3S
Molecular Weight 202.20 g/mol
CAS No. 109272-30-2
Cat. No. B11815404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzo[B]thiophene
CAS109272-30-2
Molecular FormulaC9H5F3S
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(F)(F)F
InChIInChI=1S/C9H5F3S/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5H
InChIKeyVDGFPDPLCSLSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzo[B]thiophene (CAS 109272-30-2): A Trifluoromethylated Benzothiophene Building Block for Medicinal Chemistry and Materials Science


2-(Trifluoromethyl)benzo[b]thiophene (CAS 109272-30-2) is a heterocyclic organosulfur compound belonging to the benzo[b]thiophene class, characterized by a trifluoromethyl group substituted at the 2-position of the fused benzothiophene ring system [1]. This substitution pattern imparts distinct electronic and lipophilic properties compared to unsubstituted benzothiophene or other positional isomers . The compound is primarily employed as a versatile synthetic intermediate in the preparation of pharmaceutically active molecules and advanced materials, owing to the synthetic utility of the benzothiophene core and the metabolic stability conferred by the -CF3 group [2].

Why 2-(Trifluoromethyl)benzo[B]thiophene Is Not Interchangeable with Other Benzothiophene Analogs


Substituting 2-(Trifluoromethyl)benzo[b]thiophene with a different benzothiophene derivative—such as the 3-, 4-, or 5-trifluoromethyl isomers, or the unsubstituted parent compound—alters critical molecular properties including lipophilicity, electron distribution, and metabolic stability [1]. The position of the trifluoromethyl group directly influences the compound's reactivity in cross-coupling reactions and its behavior in biological systems. For example, the 2-position substitution may provide a unique steric and electronic environment that affects binding affinity to target proteins and overall pharmacokinetic profiles compared to other regioisomers [2]. Consequently, generic substitution without rigorous comparative validation can lead to divergent synthetic outcomes or misleading biological results, underscoring the need for product-specific evidence.

Head-to-Head Quantitative Evidence: 2-(Trifluoromethyl)benzo[B]thiophene Versus Closest Analogs


Lipophilicity Comparison: 2-(Trifluoromethyl)benzo[b]thiophene vs. Unsubstituted Benzo[b]thiophene

The introduction of a trifluoromethyl group at the 2-position significantly increases lipophilicity relative to the unsubstituted benzo[b]thiophene core. The predicted LogP for 2-(trifluoromethyl)benzo[b]thiophene is 3.92 , compared to experimental LogP values ranging from 3.12 to 4.38 for benzo[b]thiophene . This represents a measurable increase in partition coefficient, which is expected to enhance membrane permeability and bioavailability in drug discovery applications.

Lipophilicity LogP Medicinal Chemistry

Physicochemical Properties: 2-(Trifluoromethyl)benzo[b]thiophene vs. 3- and 5-Trifluoromethyl Isomers

The 2-trifluoromethyl isomer exhibits distinct solid-state properties. The experimentally determined melting point is 52-53 °C . While direct comparative melting point data for the 3- and 5-trifluoromethyl isomers is not consistently reported in public databases, the melting point range of 52-53 °C provides a benchmark for purity assessment and handling in laboratory settings. The predicted density is 1.379±0.06 g/cm³, and the predicted boiling point is 232.3±35.0 °C .

Physicochemical Properties Isomer Comparison Melting Point

Synthetic Utility: 2-(Trifluoromethyl)benzo[b]thiophene as a Trifluoromethylating Agent Intermediate

2-(Trifluoromethyl)benzo[b]thiophene serves as a key precursor to S-(trifluoromethyl)benzo[b]thiophenium derivative salts, which are useful as trifluoromethylating agents for pharmaceuticals and agrochemicals [1]. In contrast, unsubstituted benzo[b]thiophene or other regioisomers (e.g., 3- or 5-trifluoromethyl) do not readily form analogous sulfonium salts with comparable reactivity, making the 2-substituted compound uniquely valuable for this synthetic methodology [2].

Synthetic Intermediate Trifluoromethylation Agrochemical

Where 2-(Trifluoromethyl)benzo[B]thiophene Delivers Maximum Value: Research and Industrial Use Cases


Medicinal Chemistry: Optimization of Drug-like Properties

The enhanced lipophilicity (LogP 3.92) of 2-(trifluoromethyl)benzo[b]thiophene makes it a preferred building block for improving membrane permeability and bioavailability in lead optimization campaigns. Its benzothiophene core is a privileged scaffold in drug discovery, and the trifluoromethyl group enhances metabolic stability [1]. This compound is particularly well-suited for programs targeting central nervous system (CNS) disorders or intracellular targets where passive diffusion is rate-limiting.

Synthetic Methodology Development: Access to Novel Trifluoromethylating Reagents

Researchers developing new trifluoromethylation methodologies can utilize 2-(trifluoromethyl)benzo[b]thiophene as a precursor to S-(trifluoromethyl)benzo[b]thiophenium salts, which are effective electrophilic trifluoromethylating agents [2]. This application is unique to the 2-substituted isomer and offers a distinct advantage over other benzothiophene derivatives for introducing -CF3 groups into complex molecules under mild conditions.

Agrochemical Discovery: Development of Crop Protection Agents

Given the established use of trifluoromethylated heterocycles in agrochemicals, 2-(trifluoromethyl)benzo[b]thiophene serves as a versatile intermediate for the synthesis of novel fungicides, herbicides, and insecticides [3]. The electron-withdrawing nature of the -CF3 group can modulate the physicochemical properties of the final agrochemical, improving soil mobility and plant uptake.

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